(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol
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Overview
Description
(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol is a bicyclic amine with a unique structure that has garnered interest in various fields of scientific research. This compound features a bicyclo[3.2.2]nonane core with an amino group and a hydroxymethyl group attached, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminobicyclo[3.2.2]nonan-1-yl)methanol typically involves the construction of the bicyclic core followed by functionalization. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of a suitable bicyclic ketone with an amine under reductive amination conditions can yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (5-Carboxybicyclo[3.2.2]nonan-1-yl)methanol.
Reduction: (5-Alkylaminobicyclo[3.2.2]nonan-1-yl)methanol.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiprotozoal activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Aminobicyclo[3.2.2]nonan-1-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Shares a similar bicyclic structure but with different functional groups.
8-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring system.
Uniqueness
(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
(5-amino-1-bicyclo[3.2.2]nonanyl)methanol |
InChI |
InChI=1S/C10H19NO/c11-10-3-1-2-9(8-12,4-6-10)5-7-10/h12H,1-8,11H2 |
InChI Key |
SLIUZVKLUDBVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)N)CO |
Origin of Product |
United States |
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